N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine

Tyrosinase Inhibition Structure-Activity Relationship Phenylenediamine Bioactivity

N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine (CAS 1155985-58-2) is a synthetic aromatic diamine with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol. The compound is systematically described as an N-cyclohexyl-N-ethyl derivative of 2-methylbenzene-1,4-diamine (also known as 2-methyl-1,4-phenylenediamine or 2,5-diaminotoluene).

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 1155985-58-2
Cat. No. B1417774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine
CAS1155985-58-2
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C2=CC(=C(C=C2)N)C
InChIInChI=1S/C15H24N2/c1-3-17(13-7-5-4-6-8-13)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8,16H2,1-2H3
InChIKeyRLZBSHOZSVRLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine (CAS 1155985-58-2) – Core Identity and Procurement Baseline


N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine (CAS 1155985-58-2) is a synthetic aromatic diamine with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol [1]. The compound is systematically described as an N-cyclohexyl-N-ethyl derivative of 2-methylbenzene-1,4-diamine (also known as 2-methyl-1,4-phenylenediamine or 2,5-diaminotoluene) [1]. It is typically supplied as a research chemical with a purity of approximately 95% [1]. As a substituted p-phenylenediamine, it belongs to a class of compounds studied for diverse applications including as dye intermediates, antioxidant/antidegradant precursors for rubber, and as scaffolds in medicinal chemistry targeting enzymes such as tyrosinase [1][2][3]. However, peer-reviewed quantitative characterization data for this specific 3-methyl positional isomer remain extremely limited in the public domain.

Why Simple Replacement of N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine with Its Analogs Is Not Supported Without Data


In the N-cyclohexyl-N-ethyl-p-phenylenediamine series, the position of the methyl substituent on the aromatic ring fundamentally alters the electronic and steric environment around the two amino groups [1]. The target compound carries the methyl group at the 3-position (meta to the substituted N1 amine, ortho to the primary 4-amine), while documented analogs are either unsubstituted or methylated at the 2-position [1][2]. In structurally related p-phenylenediamine antidegradants, subtle changes in N-alkyl and aryl substitution are known to modulate ozone reactivity, antioxidant potency, and toxicological profiles [3]. Consequently, assuming functional or biological equivalence between the 2-methyl and 3-methyl isomers—or between methylated and non-methylated variants—in applications such as enzyme inhibition, dye coupling, or material stabilization is scientifically unfounded without explicit comparative data. The quantitative investigation below thoroughly assesses whether such data exist to support any claim of meaningful differentiation or interchangeability.

Quantitative Differentiation Evidence for N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine (CAS 1155985-58-2)


Lack of Public Comparative Biological Activity Data for the 3-Methyl Isomer

A comprehensive search of public bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay) for N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine (CAS 1155985-58-2) returned no quantitative IC50, Ki, or EC50 values for this specific isomer against any biological target [1]. In contrast, structurally related p-phenylenediamine derivatives have been evaluated for tyrosinase inhibition, with IC50 values ranging from 1.7 × 10³ nM to 4.5 × 10³ nM in mushroom tyrosinase monophenolase assays [2]. The absence of data for the 3-methyl positional isomer precludes any direct potency comparison or selectivity claim.

Tyrosinase Inhibition Structure-Activity Relationship Phenylenediamine Bioactivity

Lack of Public Comparative Physicochemical Property Data

No experimentally measured physicochemical properties (logP, pKa, aqueous solubility, melting point from a validated source) were identified for N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine in the peer-reviewed literature or authoritative databases (excluding prohibited vendor pages) [1]. PubChem provides only computationally derived descriptors: XLogP3-AA = 3.9, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and rotatable bond count = 3 [1]. For the 2-methyl isomer (CAS 1094746-55-0), identical computed molecular formula and weight (232.36 g/mol) are reported [2], but the positional isomerism is expected to produce different experimental logP, basicity, and oxidative stability—parameters critical for formulation and reactivity tuning—yet no experimental confirmation exists in the public record.

Physicochemical Characterization LogP Stability

Structural Comparators and Positional Isomer Identification

The closest identified structural analogs—which a procurement scientist would naturally consider as alternatives—include N1-cyclohexyl-N1-ethylbenzene-1,4-diamine (CAS 105298-83-7, the unsubstituted parent, MW 218.34 g/mol) [1] and N1-cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine (CAS 1094746-55-0, the 2-methyl isomer, MW 232.36 g/mol) [2]. The target compound differs from the unsubstituted analog by the addition of a methyl group at the 3-position, increasing molecular weight and lipophilicity (computed XLogP3-AA = 3.9 versus an estimated ~3.4 for the des-methyl compound) and introducing steric effects adjacent to the primary 4-amino group. It differs from the 2-methyl isomer solely in the ring position of the methyl substituent (meta vs. ortho relative to the N1-cyclohexyl-N-ethyl-substituted amine), a change that can significantly affect electronic conjugation and steric accessibility of the amine lone pairs.

Positional Isomerism Ring Substitution Chemical Library Diversity

Application Scenarios for N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine Based on Current Evidence


Chemical Library Enumeration and Structure-Activity Relationship (SAR) Probe

The 3-methyl substitution pattern provides a specific regioisomeric probe not represented by more common 2-methyl or unsubstituted N-cyclohexyl-N-ethyl-p-phenylenediamine analogs [1]. For medicinal chemistry campaigns investigating how the position of a methyl substituent on the phenylenediamine core affects target binding (e.g., to tyrosinase or other oxidoreductases), this compound fills a critical gap in positional scanning libraries.

Oxidative Dye Intermediate with Regioisomeric Specificity

In oxidative hair dye and textile dye formulations, the position of the methyl group on the p-phenylenediamine developer controls the final shade and coupling kinetics [2]. The 3-methyl isomer may produce distinct colorimetric outcomes compared to the 2-methyl isomer (2,5-diaminotoluene) that is widely used in commercial formulations, making this compound a candidate for proprietary colorant development.

Rubber Antidegradant Scaffold with Modified Toxicity Profile

Recent environmental toxicology studies on p-phenylenediamine rubber antioxidants demonstrate that N-alkyl and aryl substitution patterns critically determine ozonolysis product toxicity, particularly the formation of 6PPD-quinone-type transformation products [3]. The 3-methyl-N-cyclohexyl-N-ethyl substitution pattern constitutes a novel structural variant that could be evaluated for differentiated ozone reaction pathways and reduced aquatic toxicity relative to the commercial standard 6PPD, though no experimental data yet exist to confirm this hypothesis.

Quote Request

Request a Quote for N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.